3-(氨基甲基)-5-(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

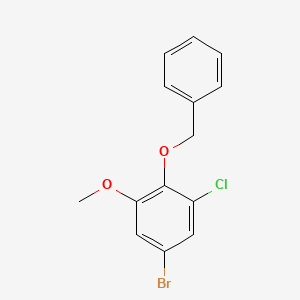

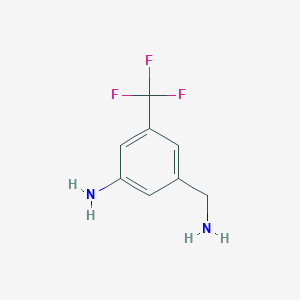

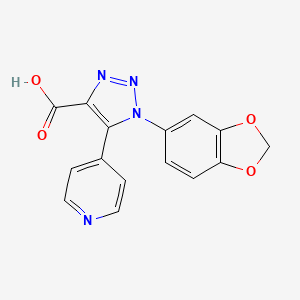

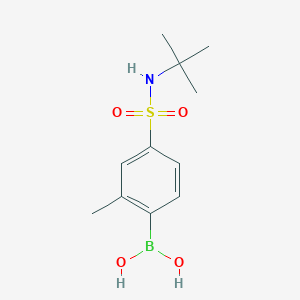

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is an organic compound with the empirical formula C8H9F3N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” and similar compounds has been a subject of research. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular weight of “3-(Aminomethyl)-5-(trifluoromethyl)aniline” is 190.17 . The InChI code is 1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be predicted to interpret the orbital overlapping and the possibility of charge transfer within the molecule .Physical And Chemical Properties Analysis

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is a solid substance . It is insoluble in water and denser than water .科学研究应用

有机合成中的无金属胺化

3-(氨基甲基)-5-(三氟甲基)苯胺: 是无金属胺化反应中的关键中间体。 研究人员已经开发了一种简单高效的环化反应,涉及该化合物,从而产生一系列 3-三氟甲基苯胺衍生物 。该过程对于在不需要金属催化剂的情况下创建复杂的含氮分子具有重要意义,这有利于绿色化学。

烯烃的三氟甲基芳基化

该化合物用于烯烃的三氟甲基芳基化,该反应将芳香族和脂肪族基序引入烯烃 。 该方法以其选择性和效率而著称,无需添加剂或过渡金属即可实现,并突出了六氟异丙醇 (HFIP) 作为溶剂的作用,使这种独特的反应性成为可能 .

蛋白质组学研究

在蛋白质组学中,3-(氨基甲基)-5-(三氟甲基)苯胺 用作各种研究应用的专业化学品。 它在涉及蛋白质相互作用和修饰的研究中特别有价值,其独特的化学性质可以用来研究蛋白质动力学 .

安全和危害

“3-(Aminomethyl)-5-(trifluoromethyl)aniline” is classified as a combustible solid . It is harmful if swallowed or in contact with skin . It is also fatal if inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine , is a nitrogen-containing compound. Its primary targets are alkenes, where it is used in the trifluoromethylarylation . Alkenes are unsaturated hydrocarbons that play a crucial role in many chemical transformations.

Mode of Action

The compound interacts with its targets (alkenes) through a process known as trifluoromethylarylation . This process involves the use of anilines, like 3-(Aminomethyl)-5-(trifluoromethyl)aniline, to functionalize alkenes .

Biochemical Pathways

The trifluoromethylarylation of alkenes using anilines involves a cascade process . This process begins with the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound . This is followed by an intramolecular addition of a carbanion to the keto carbonyl group, forming a dienone intermediate .

Result of Action

The result of the trifluoromethylarylation process is the formation of a series of 3-trifluoromethyl aniline derivatives . These derivatives are obtained in good to excellent yields under Kröhnke pyridine synthesis conditions .

Action Environment

The action of 3-(Aminomethyl)-5-(trifluoromethyl)aniline is influenced by the environment in which it is used. For instance, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This network is responsible for the altered reactivity and exquisite selectivity observed in the trifluoromethylarylation process .

生化分析

Biochemical Properties

3-(Aminomethyl)-5-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of 3-(Aminomethyl)-5-(trifluoromethyl)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 3-(Aminomethyl)-5-(trifluoromethyl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-(Aminomethyl)-5-(trifluoromethyl)aniline can modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 3-(Aminomethyl)-5-(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

The effects of 3-(Aminomethyl)-5-(trifluoromethyl)aniline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses such as high temperature or UV exposure. Long-term exposure to 3-(Aminomethyl)-5-(trifluoromethyl)aniline in vitro has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-(Aminomethyl)-5-(trifluoromethyl)aniline vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range triggers a significant change in the biological response .

属性

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQNQVAKBKTESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233324-80-5 |

Source

|

| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)